molecular formula C12H10N4OS B13001859 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13001859
M. Wt: 258.30 g/mol
InChI Key: SEFRDHXOSHLKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes. For instance, a solution of 2-thioxopyrimidine in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . The reaction mixture is then heated, and the precipitate is washed with ethanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can produce various derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and leading to various biological effects. Additionally, the pyrazolo[3,4-d]pyrimidine ring can interact with DNA and enzymes, inhibiting their activity and exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine
  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-ol
  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-sulfonic acid

Uniqueness

1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group also enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)16-11-10(6-15-16)12(18)14-7-13-11/h2-7H,1H3,(H,13,14,18)

InChI Key

SEFRDHXOSHLKJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.